molecular formula C12H15BBr2O2 B1421298 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1075719-78-6

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1421298
CAS No.: 1075719-78-6
M. Wt: 361.87 g/mol
InChI Key: SVTLSECRLPPTTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For instance, 2-(3,4-dibromophenyl)acetic acid has been synthesized . Additionally, a process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid has been described, which involves bromination of 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various derivatives of tetramethyl-1,3,2-dioxaborolane, including those with mercapto- and piperazino modifications, has been explored. These compounds have been evaluated for their inhibitory activity against serine proteases, such as thrombin, showcasing their potential in biochemical applications (Spencer et al., 2002).
  • Research into the synthesis of stilbene derivatives using tetramethyl-dioxaborolane has been conducted. This includes the development of boron-containing stilbene derivatives for potential use in new materials for LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Biological and Medical Research

  • Investigations into the synthesis of novel lipogenic inhibitors using tetramethyl-dioxaborolane derivatives have shown potential for developing new lipid-lowering drugs. Preliminary in vivo data suggests minimal toxicity in mice, highlighting its potential in pharmacological research (Das et al., 2011).

Material Science and Engineering

  • The electrochemical properties of sulfur-containing organoboron compounds, including tetramethyl-dioxaborolane, have been studied. This research is significant for understanding the β-effect of organoborate, which can influence the development of electrochemical applications (Tanigawa et al., 2016).
  • The synthesis of polymers, such as poly(3-hexylthiophene), using catalyst-transfer Suzuki-Miyaura coupling polymerization of tetramethyl-dioxaborolane derivatives, demonstrates the compound's utility in the field of polymer science (Yokozawa et al., 2011).

Synthesis of Novel Compounds

  • Research into the synthesis of various boronic esters, including benzyloxycyanophenylboronic and other derivatives, involves the use of tetramethyl-dioxaborolane. These synthesized compounds have potential applications in various fields of chemistry (El Bialy et al., 2011).
  • Development of new building blocks for the synthesis of silicon-based drugs and odorants using tetramethyl-dioxaborolane has been explored, exemplified by the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Advanced Synthesis Techniques

  • Continuous flow synthesis of tetramethyl-dioxaborolane derivatives, demonstrating the scalability and efficiency of producing key reagents for chemical synthesis, indicates the compound's significance in industrial chemistry (Fandrick et al., 2012).

Properties

IUPAC Name

2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTLSECRLPPTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675039
Record name 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075719-78-6
Record name 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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